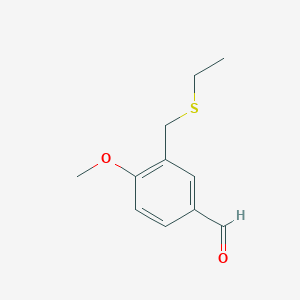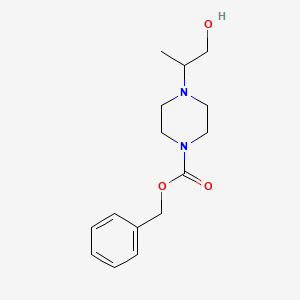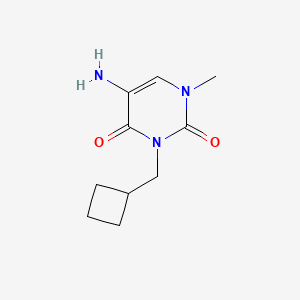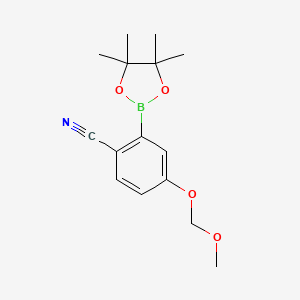
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with methoxymethoxy and dioxaborolan groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the methoxymethoxy group through a nucleophilic substitution reaction. The dioxaborolan group is then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .
化学反应分析
Types of Reactions
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dioxaborolan group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for cross-coupling reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxymethoxy group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines. Cross-coupling reactions can result in the formation of new carbon-carbon bonds, leading to a variety of substituted aromatic compounds .
科学研究应用
4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
作用机制
The mechanism of action of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions. The methoxymethoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaborolan group is particularly important in cross-coupling reactions, where it forms a complex with palladium catalysts to facilitate the formation of new carbon-carbon bonds . The nitrile group can also undergo transformations, such as reduction to primary amines, which can further participate in additional reactions .
相似化合物的比较
Similar Compounds
4-(Methoxymethoxy)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.
4-(Methoxymethoxy)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of the dioxaborolan group.
4-(Methoxymethoxy)-2-(trimethylsilyl)benzonitrile: Similar structure but with a trimethylsilyl group instead of the dioxaborolan group.
Uniqueness
The uniqueness of 4-(Methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its dioxaborolan group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable building block in organic synthesis, allowing for the formation of complex molecules that are not easily accessible through other synthetic routes .
属性
分子式 |
C15H20BNO4 |
|---|---|
分子量 |
289.14 g/mol |
IUPAC 名称 |
4-(methoxymethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)13-8-12(19-10-18-5)7-6-11(13)9-17/h6-8H,10H2,1-5H3 |
InChI 键 |
LCKHYMKLSGQPQL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



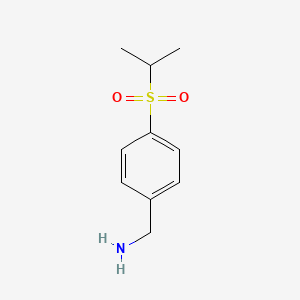

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)

![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
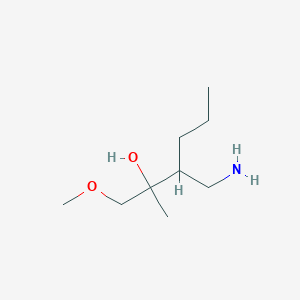
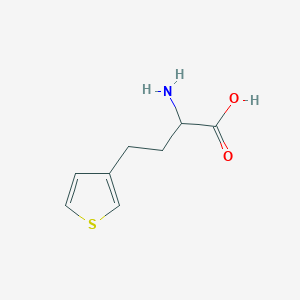
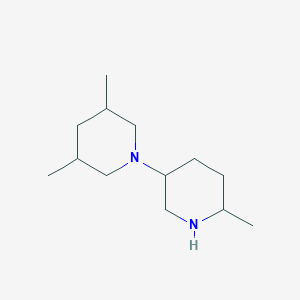
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
